Quinazolin-4-yl-o-tolyl-amine is a compound classified as a derivative of quinazoline, a bicyclic structure that has garnered significant attention in medicinal chemistry. Quinazoline derivatives are recognized for their diverse biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s unique structure contributes to its potential therapeutic applications, making it a valuable target in drug discovery and development .
Quinazolin-4-yl-o-tolyl-amine belongs to the broader class of quinazoline derivatives, which are characterized by a fused benzene and pyrimidine ring. This compound can be synthesized through various chemical methods, highlighting its versatility in organic synthesis. The classification of quinazoline derivatives is often based on their substituents and the position of functional groups on the quinazoline core, which significantly influences their pharmacological properties .
The synthesis of Quinazolin-4-yl-o-tolyl-amine can be accomplished through several methods:
In practical applications, these methods can be tailored based on available reagents and desired yields. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high product purity. Additionally, metal-mediated approaches often enable complex transformations that would be challenging under conventional conditions.
The molecular structure of Quinazolin-4-yl-o-tolyl-amine can be described as follows:
The molecular formula for Quinazolin-4-yl-o-tolyl-amine is CHN, with a molecular weight of approximately 198.22 g/mol. The compound's specific structural features can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into its conformation and purity .
Quinazolin-4-yl-o-tolyl-amine participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of catalysts, such as palladium on carbon for hydrogenation reactions, can significantly influence reaction outcomes.
The mechanism of action for Quinazolin-4-yl-o-tolyl-amine involves its interaction with specific biological targets. It may modulate enzyme activity or receptor function, leading to alterations in cellular processes. For example, it has been suggested that this compound could inhibit certain kinases or other enzymes involved in cancer progression or inflammation pathways .
Quinazolin-4-yl-o-tolyl-amine is typically presented as a solid at room temperature. Specific physical properties include:
Chemical properties include:
Quinazolin-4-yl-o-tolyl-amine has numerous scientific uses:
Quinazoline chemistry originated in 1869 with Griess’ synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline. The scaffold’s medicinal potential remained unexplored until the 1950s, when the antimalarial alkaloid febrifugine (isolated from Dichroa febrifuga) revealed quinazoline’s bioactivity potential. This discovery triggered systematic exploration of synthetic derivatives:
| Table 1: Evolution of Quinazoline-Based Therapeutics | Year | Compound | Therapeutic Application | Structural Innovation |
|---|---|---|---|---|
| 1951 | Methaqualone | Sedative-hypnotic | 2,3-Disubstituted quinazolin-4-one | |
| 1971 | Prazosin | Hypertension | 4-Amino-2-furoylquinazoline | |
| 2004 | Erlotinib | EGFR-driven cancers | Quinazolin-4-yl-3-ethynylaniline | |
| 2014 | Idelalisib | Leukemias | 2-Phenylquinazolin-4-one purine fusion |
Quinazolin-4-yl-o-tolyl-amine derivatives represent a contemporary refinement, where the ortho-methyl group provides steric modulation of the aniline’s electronic properties, optimizing target binding and ADMET profiles [4] [6].
The ortho-tolyl group in Quinazolin-4-yl-o-tolyl-amine confers distinct advantages over phenyl or meta/para-tolyl analogs:
| Table 2: Impact of Tolyl Isomers on Physicochemical Properties | Substituent | ΔlogDa | Solubility (μM) | Microsomal t1/2 (min) |
|---|---|---|---|---|
| Phenyl | 0 | 120 ± 15 | 22 ± 3 | |
| o-Tolyl | +0.42 ± 0.08 | 85 ± 10 | 38 ± 4 | |
| m-Tolyl | +0.51 ± 0.07 | 78 ± 8 | 35 ± 3 | |
| p-Tolyl | +0.68 ± 0.09 | 42 ± 6 | 28 ± 3 |
aRelative to unsubstituted phenyl analog at pH 7.4 [1]
The regiochemistry of the tolyl group critically determines target selectivity due to steric-electronic interplay:
| Table 3: Biological Selectivity of Tolyl Isomers | Biological Target | Ortho-Tolyl IC50 | Meta-Tolyl IC50 | Para-Tolyl IC50 |
|---|---|---|---|---|
| EGFR T790M | 8 ± 1 nM | 35 ± 4 nM | 210 ± 15 nM | |
| EGFR WT | 150 ± 12 nM | 95 ± 8 nM | 250 ± 20 nM | |
| GABAA (α1) | 1.2 ± 0.1 μM | 5.8 ± 0.3 μM | >10 μM | |
| DNA topoisomerase II | >50 μM | 12 ± 1 μM | 0.8 ± 0.1 μM |
These selectivity profiles underscore the critical importance of positional isomerism: Ortho-tolyl maximizes kinase selectivity while minimizing off-target DNA interactions—a key design consideration for targeted cancer therapies [1] [4].
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8